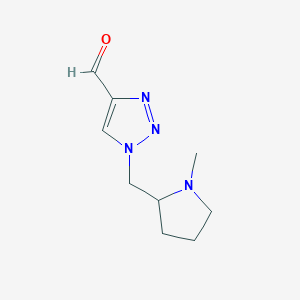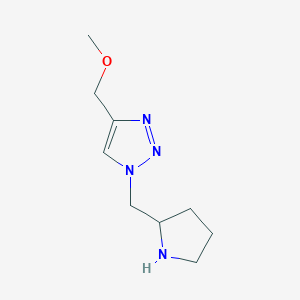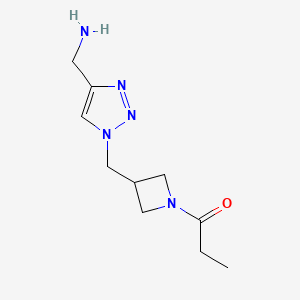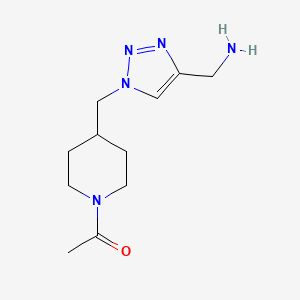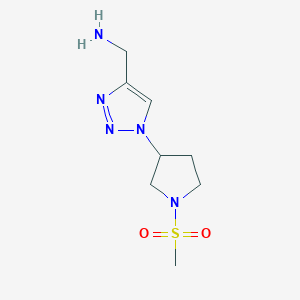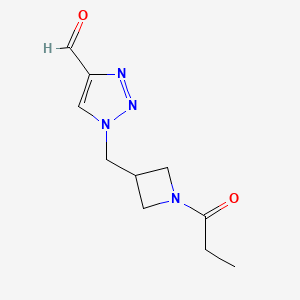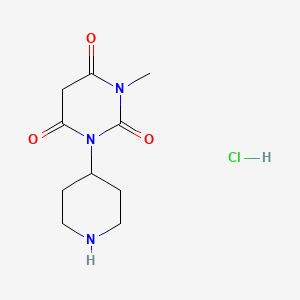![molecular formula C11H16ClN3S B1480672 2-((Cyclopropylmethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride CAS No. 2097979-06-9](/img/structure/B1480672.png)
2-((Cyclopropylmethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Vue d'ensemble
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The introduction of a thiol group may be considered to be less known direction of chemical modification. It provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms. In the case of thioxopyrimidines and their condensed analogs, an exocyclic sulfur atom is present at position 2 of the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving pyrimidines often involve Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation .Applications De Recherche Scientifique
Antioxidant Properties
2-Thio-containing pyrimidines: , such as the compound , have been studied for their antioxidant properties. These compounds can help protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer . The presence of the thio group at the 2-position of the pyrimidine ring can influence oxidative processes in the organism, offering a potential pathway for therapeutic intervention.
Radioprotective Effects
The same thio group that contributes to antioxidant activity also lends radioprotective qualities to these compounds. They can potentially be used to protect normal tissues during radiation therapy for cancer, minimizing damage to healthy cells while allowing the radiation to target malignant cells .
Analgesic and Anti-inflammatory Applications
Pyrimidine derivatives have been recognized for their analgesic and anti-inflammatory effects. They can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-alpha . This makes them valuable for research into new pain management and anti-inflammatory therapies.
Antihypertensive and Anxiolytic Effects
Research has indicated that certain pyrimidine derivatives exhibit antihypertensive and anxiolytic activities. These effects are beneficial for the development of treatments for hypertension and anxiety disorders, providing a basis for synthesizing new therapeutic agents .
Antimicrobial and Antifungal Activity
The compound’s structural analogs have shown significant antimicrobial and antifungal activities. This includes efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . These properties are crucial for developing new antibiotics and antifungals.
Anticancer Potential
Pyrimidine derivatives, including those with a thio group, have been explored for their anticancer potential. They can interfere with the proliferation of cancer cells and induce apoptosis, making them candidates for cancer treatment research .
Orientations Futures
The future directions in the field of pyrimidines research involve the development of new effective methods for their synthesis . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
2-(cyclopropylmethylsulfanyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S.ClH/c1-2-8(1)7-15-11-13-6-9-5-12-4-3-10(9)14-11;/h6,8,12H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEBJRFBDKQACC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSC2=NC=C3CNCCC3=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Cyclopropylmethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



